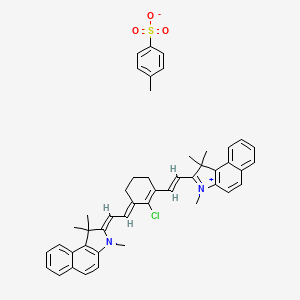

4-(Phenylsulfanyl)Benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Phenylsulfanyl)Benzonitrile is a chemical compound . It is a marine-derived compound from soft coral, which has been proven to have multiple biological activities including neuroprotection and potent anti-inflammatory effects .

Synthesis Analysis

A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .Molecular Structure Analysis

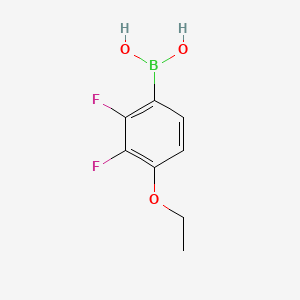

The molecular structure of 4-(Phenylsulfanyl)Benzonitrile can be represented by the InChI code: 1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving 4-(Phenylsulfanyl)Benzonitrile are complex and involve various pathways. For instance, it has been found that 4-(Phenylsulfanyl)Benzonitrile has a suppressive effect on lipopolysaccharide (LPS)-induced CCL-1 production .Wissenschaftliche Forschungsanwendungen

Photochemistry and Charge Transfer Dynamics

- 4-(Phenylsulfanyl)Benzonitrile and related compounds have been extensively studied in the field of photochemistry and photophysics, particularly regarding their charge transfer dynamics. Research has shown that these compounds exhibit complex excited electronic states and are subject to both intramolecular and solvent reorganization, which is essential for understanding charge transfer processes in molecular systems (Rhinehart et al., 2012).

Applications in High Voltage Lithium-Ion Batteries

- In the development of high voltage lithium-ion batteries, certain derivatives of 4-(Phenylsulfanyl)Benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives. These compounds have significantly improved the cyclic stability of lithium nickel manganese oxide cathodes, highlighting their potential in enhancing the performance of energy storage devices (Huang et al., 2014).

Fungal Degradation and Environmental Impact

- The biodegradation of aromatic nitriles, such as benzonitrile, has been observed in certain fungal strains like Fusarium solani. These studies are crucial for understanding the ecological impact and potential environmental applications of these compounds, particularly in the context of bioremediation and the natural breakdown of industrial chemicals (Harper, 1977).

Corrosion Inhibition in Industrial Applications

- Benzonitrile derivatives have been evaluated as corrosion inhibitors for metals, particularly in acidic environments. Their effectiveness in protecting metals like mild steel from corrosion, as revealed through various experimental and computational studies, underscores their significance in industrial applications (Chaouiki et al., 2018).

Potential in Cancer Research

- Recent studies have explored the use of iron(II)-cyclopentadienyl compounds, incorporating benzonitrile ligands, for their cytotoxic effects against cancer cell lines, including colorectal and triple-negative breast cancer cells. This suggests a potential avenue for 4-(Phenylsulfanyl)Benzonitrile derivatives in the field of oncology and cancer treatment research (Pilon et al., 2020).

Safety And Hazards

4-(Phenylsulfanyl)Benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Future research on 4-(Phenylsulfanyl)Benzonitrile could focus on its potential applications in medicine and other fields. For instance, it has been suggested that this compound could be used in the treatment of neurodegenerative disorders . Additionally, its anti-inflammatory properties could be further explored .

Eigenschaften

IUPAC Name |

4-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUORBVHZGHTPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508699 |

Source

|

| Record name | 4-(Phenylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfanyl)Benzonitrile | |

CAS RN |

51238-46-1 |

Source

|

| Record name | 4-(Phenylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

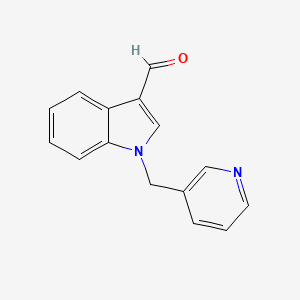

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

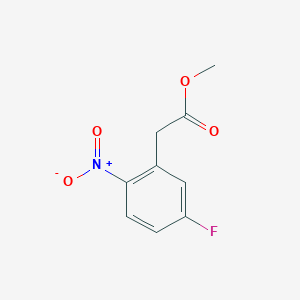

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

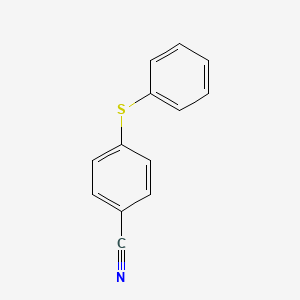

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)